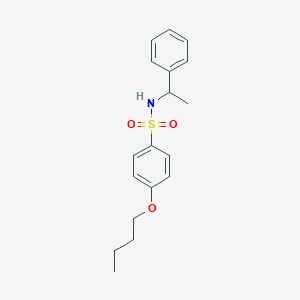
4-butoxy-N-(1-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C18H23NO3S . Its molecular weight is 333.4g/mol.
Molecular Structure Analysis
The molecular structure of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide consists of 18 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
1. Endothelin Receptor Antagonism for Subarachnoid Hemorrhage
4-butoxy-N-(1-phenylethyl)benzenesulfonamide, similar to bosentan and PD155080, has been investigated for its potential in treating subarachnoid hemorrhage-induced delayed cerebral vasospasm. These compounds act as endothelin (ET) receptor antagonists, significantly reducing constriction in affected arteries and showing promise for clinical use in humans (Zuccarello et al., 1996).
2. Synthesis and Application in Organic Chemistry
The chemical has been utilized in the synthesis of ynamides, a process involving the copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. This demonstrates its role as a reagent or intermediate in the preparation of complex organic molecules (Coste, Couty, & Evano, 2011).
3. Biological Screening of Sulfonamide Derivatives
Derivatives of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide have been synthesized and screened for biological activity. These derivatives, particularly the N-substituted sulfonamides, have shown potency as inhibitors of butyryl cholinesterase, highlighting their potential in biomedical applications (Rehman et al., 2012).
4. Potential in Anticancer Research
Certain sulfonamide derivatives, including those related to 4-butoxy-N-(1-phenylethyl)benzenesulfonamide, have been explored for their cytotoxic activities against tumor cells. This includes studies on their potential as carbonic anhydrase inhibitors, a promising avenue in cancer therapy (Gul et al., 2016).
Mechanism of Action
Target of Action
4-butoxy-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, making them primary targets of sulfonamides .
Mode of Action
The mode of action of sulfonamides involves the inhibition of bacteria through its competitive inhibition of bacterial DNA synthesis . The sulfonamide functional group forms the basis of several groups of drugs, allowing them to play a role in treating a diverse range of disease states .
Biochemical Pathways
The biochemical pathways affected by sulfonamides are primarily those involving carbonic anhydrase and dihydropteroate synthetase . The inhibition of these enzymes disrupts the normal physiological processes in the target organisms, leading to their therapeutic effects .
Pharmacokinetics
Sulfonamides, in general, are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide would be the inhibition of the growth of susceptible bacteria, due to the disruption of essential biochemical pathways . This leads to the therapeutic effects observed in the treatment of various infections .
Action Environment
The action, efficacy, and stability of 4-butoxy-N-(1-phenylethyl)benzenesulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs, and the specific characteristics of the target organism . .
properties
IUPAC Name |
4-butoxy-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-4-14-22-17-10-12-18(13-11-17)23(20,21)19-15(2)16-8-6-5-7-9-16/h5-13,15,19H,3-4,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVSRZBCTSIORA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6-trimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B411092.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B411094.png)
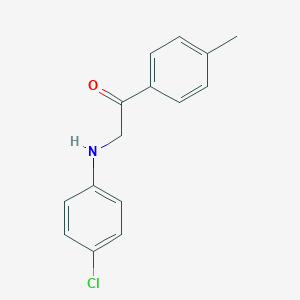
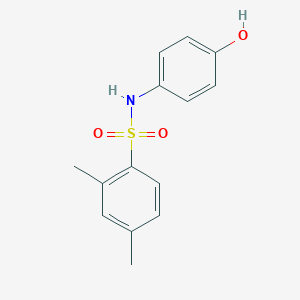
![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4-methylpiperidine](/img/structure/B411099.png)
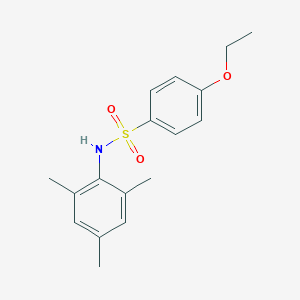

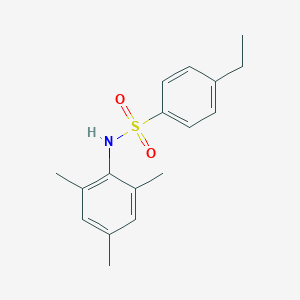
![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)
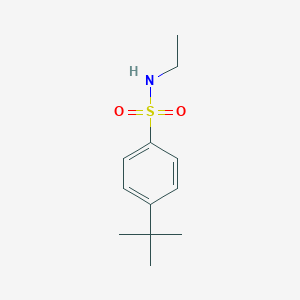
![Methyl 4-{[(9,10-dioxo-9,10-dihydro-1-anthracenyl)sulfonyl]amino}benzoate](/img/structure/B411108.png)
![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)
